molecular formula C19H23NO4 B12946531 1-(Azepan-1-yl)-1-oxopropan-2-yl 2H-chromene-3-carboxylate

1-(Azepan-1-yl)-1-oxopropan-2-yl 2H-chromene-3-carboxylate

Cat. No.: B12946531
M. Wt: 329.4 g/mol
InChI Key: OMEVQNRBZRPLTC-UHFFFAOYSA-N
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Description

1-(Azepan-1-yl)-1-oxopropan-2-yl 2H-chromene-3-carboxylate is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are used in various pharmaceutical applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Azepan-1-yl)-1-oxopropan-2-yl 2H-chromene-3-carboxylate typically involves the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction of a suitable precursor, such as a salicylaldehyde derivative, with an appropriate reagent.

    Introduction of the Azepane Group: The azepane group can be introduced through a nucleophilic substitution reaction, where an azepane derivative reacts with a suitable electrophile.

    Esterification: The final step involves the esterification of the chromene core with the azepane derivative to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(Azepan-1-yl)-1-oxopropan-2-yl 2H-chromene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

Mechanism of Action

The mechanism of action of 1-(Azepan-1-yl)-1-oxopropan-2-yl 2H-chromene-3-carboxylate would depend on its specific biological target. Generally, chromene derivatives exert their effects by interacting with specific enzymes or receptors, leading to modulation of biological pathways. The azepane group may enhance the compound’s binding affinity or selectivity for its target.

Comparison with Similar Compounds

Similar Compounds

    1-(Piperidin-1-yl)-1-oxopropan-2-yl 2H-chromene-3-carboxylate: Similar structure but with a piperidine ring instead of an azepane ring.

    1-(Morpholin-1-yl)-1-oxopropan-2-yl 2H-chromene-3-carboxylate: Contains a morpholine ring instead of an azepane ring.

Uniqueness

1-(Azepan-1-yl)-1-oxopropan-2-yl 2H-chromene-3-carboxylate is unique due to the presence of the azepane ring, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in the design of new molecules with improved efficacy or selectivity.

Properties

Molecular Formula

C19H23NO4

Molecular Weight

329.4 g/mol

IUPAC Name

[1-(azepan-1-yl)-1-oxopropan-2-yl] 2H-chromene-3-carboxylate

InChI

InChI=1S/C19H23NO4/c1-14(18(21)20-10-6-2-3-7-11-20)24-19(22)16-12-15-8-4-5-9-17(15)23-13-16/h4-5,8-9,12,14H,2-3,6-7,10-11,13H2,1H3

InChI Key

OMEVQNRBZRPLTC-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1CCCCCC1)OC(=O)C2=CC3=CC=CC=C3OC2

Origin of Product

United States

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